molecular formula C6H10O3 B1201024 6-Hydroxyhexan-6-olide

6-Hydroxyhexan-6-olide

Cat. No. B1201024
M. Wt: 130.14 g/mol
InChI Key: FXIBGWAZMBWMLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-hydroxyhexano-6-lactone is a lactone. It derives from a hydride of an oxepane.

Scientific Research Applications

Chemical Synthesis and Industrial Applications

6-Aminohexanoic acid, a related compound to 6-Hydroxyhexan-6-olide, plays a crucial role in chemical synthesis, particularly in the production of modified peptides. Its hydrophobic and flexible structure makes it valuable in the polyamide synthetic fibers industry, commonly known as nylon. It's also frequently utilized as a linker in various biologically active structures, highlighting its importance beyond clinical applications (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

Drug Delivery and Pharmaceutical Research

In pharmaceutical research, compounds similar to 6-Hydroxyhexan-6-olide have been investigated for their potential in novel drug delivery systems. For instance, the study of acidic oligopeptides, which includes structures with hydroxy acids, demonstrates their effectiveness in targeted drug delivery, particularly to bone. This research opens up possibilities for the development of new treatments for bone-related diseases (Sekido et al., 2001).

Polymer-Drug Conjugates

Research into polymer-drug conjugates incorporating components like 6-aminohexanoyl, a structural analogue to 6-Hydroxyhexan-6-olide, has been significant. These studies focus on creating polymer conjugates for anti-cancer drugs, demonstrating the potential of these compounds in developing more effective and targeted cancer therapies (Etrych et al., 2002).

Secondary Metabolites in Plant Defense

Compounds structurally related to 6-Hydroxyhexan-6-olide, such as hydroxamic acids, are extensively studied for their role in plant defense. These secondary metabolites are crucial in defending cereals against pests and diseases, indicating the broader biological significance of these compounds beyond human medical applications (Niemeyer, 1988).

Potential in Alzheimer's Disease Treatment

Hydroxamic acids, which share functional groups with 6-Hydroxyhexan-6-olide, have been explored for their role in inhibiting histone deacetylase, particularly in the context of Alzheimer's disease. This research highlights the potential therapeutic applications of these compounds in neurodegenerative diseases (Lee et al., 2018).

properties

Product Name

6-Hydroxyhexan-6-olide

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

7-hydroxyoxepan-2-one

InChI

InChI=1S/C6H10O3/c7-5-3-1-2-4-6(8)9-5/h5,7H,1-4H2

InChI Key

FXIBGWAZMBWMLW-UHFFFAOYSA-N

SMILES

C1CCC(=O)OC(C1)O

Canonical SMILES

C1CCC(=O)OC(C1)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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